(Z)-Cinnamyl Chloride
Overview
Description
(Z)-Cinnamyl Chloride is an important chemical intermediate used in the synthesis of various compounds, including cinnarizine, which is known for its vasodilating action that improves cerebral, peripheral, and coronary blood circulation. The substance is derived from styrene and formaldehyde in the presence of acid, making it a product of large-scale industrial manufacture due to the ready availability and reactivity of its starting materials (Kumanova et al., 1982).
Synthesis Analysis
The synthesis of (Z)-Cinnamyl Chloride involves several steps, including the reaction of benzophenone, benzhydrol, benzhydryl chloride, benzhydrylpiperazine, and cinnamyl chloride as the main semi-products. Gas chromatography techniques are employed for the qualitative and quantitative analysis of semi-products in the synthesis process, allowing for rapid stage-by-stage monitoring (Sarycheva & Vedernikova, 1999).
Molecular Structure Analysis
(Z)-Cinnamyl Chloride's molecular structure, characterized by the presence of a cinnamyl group attached to a chlorine atom, plays a crucial role in its reactivity and subsequent chemical transformations. The molecular structure facilitates its involvement in various chemical reactions due to the reactivity of the cinnamyl group and the chlorine atom (Salum et al., 2015).
Chemical Reactions and Properties
(Z)-Cinnamyl Chloride undergoes a range of chemical reactions, including photocatalyzed diastereoselective isomerization to cyclopropanes, showcasing its versatility in synthetic chemistry. The reaction conditions are mild and compatible with a broad range of functional groups, yielding chloro-cyclopropanes in high yields and diastereoselectivities (Xu et al., 2020).
Scientific Research Applications
Biochemical Studies : It's used in ultrastructural cytochemistry for studying mitochondrial oxidoreduction reactions in hair cell mitochondria of the guinea pig cochlea (Spector, 1975).
Antifungal Properties : Z-cinnamaldehyde, derived from (Z)-Cinnamyl Chloride, shows antifungal properties against tree pathogenic fungi (Lee, Cheng, & Chang, 2005).
Electrocarboxylation : A synthesized [Cu]@Ag composite catalyst efficiently electrocarboxylates (Z)-Cinnamyl chloride with CO2 to produce β-unsaturated carboxylic acids (Wu et al., 2019).
Pharmaceutical and Agricultural Applications : Cinnamaldehyde, which can be derived from (Z)-Cinnamyl Chloride, is used in foods, pharmaceuticals, and as a potent nematicide (Son et al., 2022).
Therapeutic Potential : (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives, related to (Z)-Cinnamyl Chloride, show low toxicity in Swiss Albino mice, indicating potential therapeutic applications (Reddy et al., 2015).
Fluorescence Imaging : A cinnamyl pyrazoline-based fluorescence probe derived from (Z)-Cinnamyl Chloride is useful for detecting Zn2+ ions in microscopy and live cell imaging (Yang et al., 2018).
Material Science : Surface modification of fumed silica with cinnamyl alcohol and cinnamoyl chloride, related to (Z)-Cinnamyl Chloride, allows for optical irradiation-based cross-linking (Kawamura et al., 2016).
Chemical Reactions : (Z)-Cinnamyl Chloride undergoes regiosclective and threo diastercosclective reactions with aldehydes (Coxon, Eyk, & Steel, 1989).
Vasodilating Agent : Cinnarizine, derived from (Z)-Cinnamyl Chloride, is used to improve cerebral, peripheral, and coronary blood circulation (Kumanova et al., 1982).
Perfumery and Flavoring Agent : Cinnamyl benzoate, related to (Z)-Cinnamyl Chloride, is used as a perfumery and flavoring agent and as a food additive (Koga et al., 1993; Malkar & Yadav, 2018).
Safety And Hazards
Safety data sheets provide information about the hazards of a compound and how to handle it safely. For example, zinc chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard7.
Future Directions
The future directions of research depend on the specific compound and its applications. For example, membrane desalination is a promising technology for addressing the global challenge of water scarcity, and continuous progress in this technology relies on the development of membrane materials8.
I hope this information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
[(Z)-3-chloroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Cinnamyl Chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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